(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of (1R,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol is C₁₀H₁₄FNO₂ , with a molecular weight of 199.22 g/mol . The compound features a propan-2-ol backbone substituted at the C1 position with an amino group (-NH₂) and a 5-fluoro-2-methoxyphenyl aromatic ring. The stereogenic centers at C1 and C2 confer the (1R,2S) configuration, which is critical for its three-dimensional arrangement and intermolecular interactions .
The phenyl ring’s substitution pattern includes a fluoro group at the para position (C5) and a methoxy group (-OCH₃) at the ortho position (C2). These substituents induce electronic effects: the electron-withdrawing fluoro group reduces ring electron density, while the methoxy group donates electrons via resonance, creating a polarized aromatic system . The amino and hydroxyl groups on the propanol backbone enable hydrogen bonding, influencing solubility and crystallinity .
A key stereochemical feature is the cis configuration of the amino and hydroxyl groups relative to the propanol backbone. This arrangement stabilizes intramolecular hydrogen bonds between the -NH₂ and -OH groups, as observed in similar amino alcohol derivatives . The (1R,2S) enantiomer’s spatial orientation further dictates its interactions with chiral environments, such as enzyme active sites or crystalline matrices .
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
QDBSKZMELBFHAG-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the amino group, yielding a simpler alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Impact :
- Fluorine (5-F) : Enhances metabolic stability and bioavailability via reduced oxidative metabolism. The electron-withdrawing nature of fluorine may influence receptor binding .
- Chloro/Trifluoromethyl (Cl/CF3) : Improve lipophilicity and membrane permeability but may introduce steric hindrance .
Physicochemical Properties
- Solubility: The 2-methoxy group enhances water solubility compared to non-polar substituents like tert-butyl () .
- Stability : Fluorine at the 5-position likely improves resistance to enzymatic degradation, as seen in halogenated analogs () .
Biological Activity
(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₄FNO₂
- Molecular Weight : 199.22 g/mol
- Boiling Point : Approximately 333.3 °C
- pKa : Approximately 12.47, indicating basic characteristics in solution .
The biological activity of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets due to the presence of the fluoro and methoxy groups. These substituents enhance the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetics and pharmacodynamics.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL exhibit significant antimicrobial properties. For instance, a related study demonstrated that amino alcohols showed enhanced antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .
Antitumor Activity
The compound has shown promise in antitumor applications. For example, research indicates that modifications to similar amino alcohol structures can lead to significant cytotoxic effects against cancer cell lines such as HeLa and MGC803. The IC₅₀ values for these compounds varied, with some exhibiting lower IC₅₀ values than standard chemotherapeutics like 5-fluorouracil .
Case Studies
Several studies have been conducted to evaluate the efficacy of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various amino alcohols against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures had promising antibacterial effects, suggesting potential for further development .
- Antitumor Evaluation : In another study focusing on antitumor activity, derivatives of amino alcohols were tested against multiple cancer cell lines. The presence of electron-withdrawing groups was correlated with increased cytotoxicity, indicating a structure-activity relationship that could be leveraged for drug design .
Comparative Analysis
To better understand the unique properties of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL compared to related compounds, a comparative analysis is presented below:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL | Different position of fluoro group | Varies in reactivity due to positional effects |
| (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | Chlorine instead of fluorine | Different electronic properties affecting binding |
| (1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Changes solubility and interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
